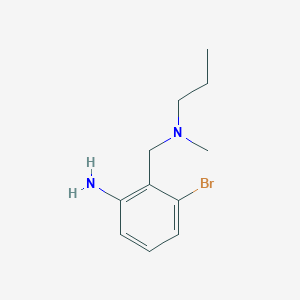
3-Bromo-2-((methyl(propyl)amino)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-((methyl(propyl)amino)methyl)aniline: is an organic compound that belongs to the class of substituted anilines. This compound features a bromine atom, a methyl(propyl)amino group, and an aniline moiety, making it a versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-((methyl(propyl)amino)methyl)aniline typically involves multiple steps:
Nitration: The starting material, such as 2-bromoaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents like lithium tetrahydridoaluminate in ethoxyethane.
Alkylation: The resulting amine is alkylated with methyl(propyl)amine under suitable conditions to form the final product
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s properties.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium tetrahydridoaluminate or sodium borohydride.
Major Products:
Substitution Products: Various substituted anilines.
Oxidation Products: Quinones or nitroso compounds.
Reduction Products: Amines or hydroxylamines.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic reactions to form carbon-carbon and carbon-nitrogen bonds.
Biology and Medicine:
Drug Development: Investigated for potential therapeutic properties and as a building block for drug candidates.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of advanced materials, such as polymers and dyes.
Agriculture: Explored for use in agrochemicals to enhance crop protection and yield
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-((methyl(propyl)amino)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparación Con Compuestos Similares
- 2-Bromo-4-methylaniline
- 3-Bromo-2-methylaniline
- N-methyl-2-bromoaniline
Comparison:
- Structural Differences: The presence of different substituents, such as methyl or propyl groups, affects the compound’s reactivity and applications.
- Unique Properties: 3-Bromo-2-((methyl(propyl)amino)methyl)aniline’s unique combination of functional groups makes it particularly versatile in synthetic chemistry and industrial applications .
Propiedades
Fórmula molecular |
C11H17BrN2 |
|---|---|
Peso molecular |
257.17 g/mol |
Nombre IUPAC |
3-bromo-2-[[methyl(propyl)amino]methyl]aniline |
InChI |
InChI=1S/C11H17BrN2/c1-3-7-14(2)8-9-10(12)5-4-6-11(9)13/h4-6H,3,7-8,13H2,1-2H3 |
Clave InChI |
KBFYEFDVWHSUKB-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C)CC1=C(C=CC=C1Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13645326.png)
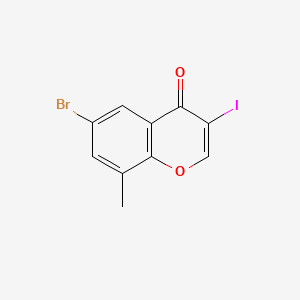
![3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B13645339.png)
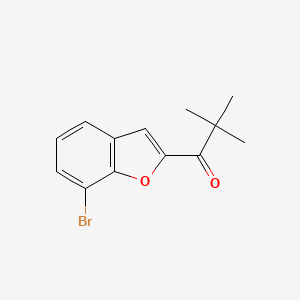
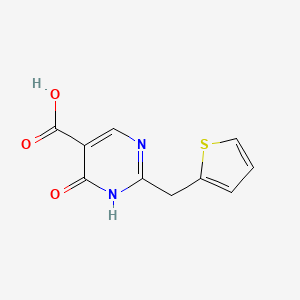
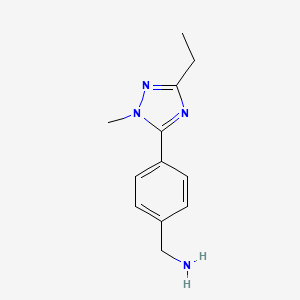
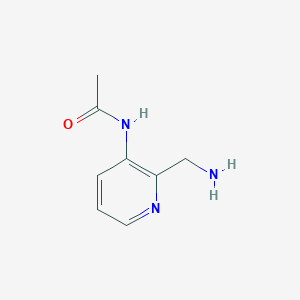
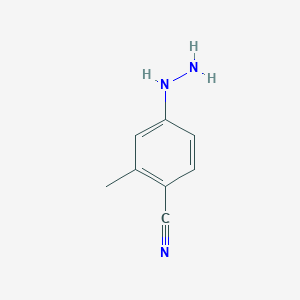
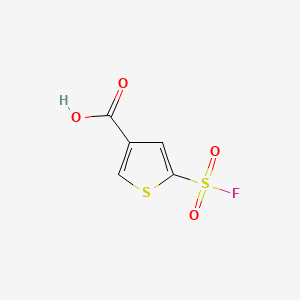
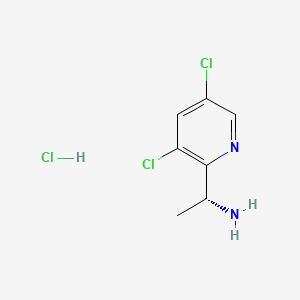
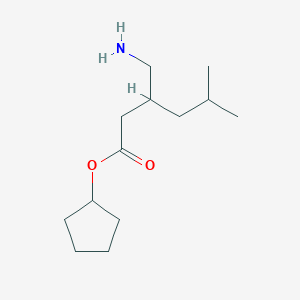
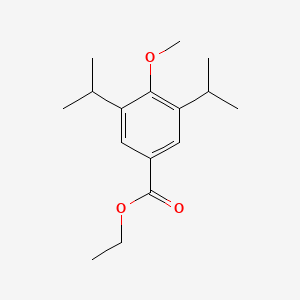

![2-[Cyano(ethyl)amino]acetonitrile](/img/structure/B13645402.png)
